molecular formula C15H28N2O2 B13713775 tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate

tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate

Cat. No.: B13713775
M. Wt: 268.39 g/mol
InChI Key: UCNXXLULGMDBFN-UHFFFAOYSA-N
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Description

tert-Butyl ((4-aminobicyclo[222]octan-1-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a bicyclo[222]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[2.2.2]octane derivative. One common method includes the following steps:

    Starting Materials: tert-Butyl carbamate and a suitable bicyclo[2.2.2]octane derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The tert-butyl carbamate is added to the bicyclo[2.2.2]octane derivative under an inert atmosphere, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl carbamate group.

Scientific Research Applications

tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
  • tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
  • tert-Butyl N-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamate hydrochloride

Uniqueness

tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17(4)11-14-5-8-15(16,9-6-14)10-7-14/h5-11,16H2,1-4H3

InChI Key

UCNXXLULGMDBFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC12CCC(CC1)(CC2)N

Origin of Product

United States

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